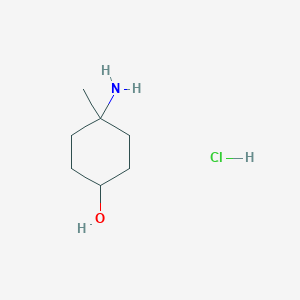

trans-4-Amino-4-methylcyclohexanol hydrochloride

Description

The exact mass of the compound trans-4-Amino-4-methylcyclohexanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-Amino-4-methylcyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Amino-4-methylcyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-4-methylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTUFPOPBVLWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-32-3 | |

| Record name | Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4-methylcyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Amino-4-methylcyclohexanol hydrochloride, with a CAS number of 1447955-52-3, is a substituted cyclohexylamine derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery.[1] Its rigid cyclohexane scaffold, combined with the stereospecific placement of amino and hydroxyl functionalities, makes it an attractive synthon for introducing conformational constraint and specific pharmacophoric features into novel therapeutic agents. The presence of a quaternary methyl group on the same carbon as the amino group introduces a unique steric and electronic environment, distinguishing it from its unmethylated counterpart, trans-4-aminocyclohexanol.

This technical guide provides a comprehensive overview of trans-4-Amino-4-methylcyclohexanol hydrochloride, designed for researchers and professionals in the field of drug development. Given the limited specific literature on this particular molecule, this guide will leverage established synthetic methodologies and analytical principles from closely related analogues to present a robust and scientifically grounded framework for its synthesis, characterization, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of trans-4-Amino-4-methylcyclohexanol hydrochloride is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1447955-52-3 | [1] |

| Molecular Formula | C7H16ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Purity | Commercially available up to 97% | [1] |

Proposed Synthesis and Mechanistic Insights

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for trans-4-Amino-4-methylcyclohexanol hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Oximation of 4-Methylcyclohexanone

-

Rationale: The conversion of the ketone to an oxime is a standard and high-yielding reaction that introduces the nitrogen atom, which will become the amino group.

-

Procedure:

-

Dissolve 4-methylcyclohexanone (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylcyclohexanone oxime.

-

Step 2: Beckmann Rearrangement to the Lactam

-

Rationale: The Beckmann rearrangement of the oxime provides a lactam, which is a key intermediate for the formation of the corresponding amine. This acid-catalyzed rearrangement is a classic method for this transformation.

-

Procedure:

-

Add 4-methylcyclohexanone oxime (1.0 eq) to a cooled solution of a strong acid, such as polyphosphoric acid or sulfuric acid.

-

Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Dry the organic phase and evaporate the solvent to obtain the crude lactam.

-

Step 3: Reduction of the Lactam to the Amine and Subsequent Ketone Reduction

-

Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH4) can simultaneously reduce the lactam to the corresponding amine and the ketone to the alcohol. Alternatively, a two-step process with milder reagents can be employed for better control.

-

Procedure (One-Pot):

-

In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (excess) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of the crude lactam in THF to the LiAlH4 suspension at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to obtain a mixture of cis- and trans-4-amino-4-methylcyclohexanol.

-

Step 4: Isomer Separation

-

Rationale: The reduction step will likely yield a mixture of cis and trans isomers. Chromatographic separation is a standard method to isolate the desired trans isomer.

-

Procedure:

-

Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol).

-

Perform column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the amine on the silica.

-

Collect fractions and analyze by TLC to identify and combine those containing the pure trans isomer.

-

Step 5: Hydrochloride Salt Formation

-

Rationale: The formation of the hydrochloride salt enhances the stability and water solubility of the amine, making it easier to handle and formulate.

-

Procedure:

-

Dissolve the purified trans-4-Amino-4-methylcyclohexanol in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield trans-4-Amino-4-methylcyclohexanol hydrochloride.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be crucial for confirming the trans stereochemistry. In the trans isomer, the hydroxyl and amino groups are in a diequatorial or diaxial conformation, which influences the splitting patterns of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon bearing the methyl and amino groups will be a key indicator of the substitution pattern.

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Expected Results: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base (C7H15NO) at m/z = 129.20.[2] The fragmentation pattern would likely involve the loss of water, the methyl group, or the amino group.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

Expected Absorptions:

-

O-H stretch (alcohol): Broad peak around 3300-3400 cm⁻¹

-

N-H stretch (amine): Peaks in the range of 3200-3400 cm⁻¹

-

C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹

-

N-H bend (amine): Peak around 1600 cm⁻¹

-

C-O stretch (alcohol): Peak in the range of 1050-1150 cm⁻¹

-

Applications in Drug Discovery and Development

Substituted aminocyclohexanols are prevalent scaffolds in medicinal chemistry due to their ability to present functional groups in a well-defined three-dimensional space.

-

Scaffold for Novel Therapeutics: The trans-4-Amino-4-methylcyclohexanol hydrochloride can serve as a rigid core for the synthesis of new chemical entities. The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

-

Conformational Constraint: The cyclohexane ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

-

Analgesics and CNS-active Agents: The substitution pattern of a geminal amino group on a cyclohexane ring is found in some classes of analgesic compounds.[3]

-

Enzyme Inhibitors: The stereospecific arrangement of the functional groups may be suitable for designing inhibitors that target the active sites of enzymes.

Logical Relationship Diagram for Drug Discovery Applications

Caption: Role of trans-4-Amino-4-methylcyclohexanol HCl in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling trans-4-Amino-4-methylcyclohexanol hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

trans-4-Amino-4-methylcyclohexanol hydrochloride is a promising, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. While direct literature is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As a versatile building block, it offers researchers and drug developers a valuable tool for the creation of novel, conformationally constrained molecules with potential therapeutic applications. Further research into the specific properties and reactivity of this compound is warranted and will undoubtedly uncover new opportunities for its use in the advancement of chemical and pharmaceutical sciences.

References

- (No specific reference for a full synthesis was found, the proposed synthesis is based on general organic chemistry principles and analogous reactions

- (No specific analytical data was found, the expected results are based on general principles of spectroscopy and d

-

PubChem. (n.d.). 4-Amino-4-methyl-cyclohexanol. Retrieved January 6, 2026, from [Link]

-

Lednicer, D., & Mitscher, L. A. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(6), 635–638. [Link]

Sources

- 1. trans-4-Amino-4-methylcyclohexanol hydrochloride 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]

- 2. 4-Amino-4-methyl-cyclohexanol | C7H15NO | CID 22379847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride (CAS: 1447955-52-3), a substituted cyclohexylamine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a tertiary alcohol and a geminal amino-methyl group on a cyclohexane scaffold offers a unique three-dimensional structure for designing novel chemical entities. This document delves into the nomenclature, physicochemical properties, proposed synthetic pathways, and analytical characterization of this compound. Furthermore, it explores its potential applications, drawing parallels with structurally related compounds that have shown promise in the development of new therapeutic agents, particularly in the field of analgesics. This guide is intended to serve as a foundational resource for researchers aiming to incorporate this molecule into their discovery and development programs.

Chemical Identity and Physicochemical Properties

The precise identification and understanding of the physicochemical properties of a chemical entity are paramount for its effective use in research and development.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical compound is crucial for scientific communication. The topic compound, commonly referred to as trans-4-Amino-4-methylcyclohexanol hydrochloride, is systematically named according to IUPAC nomenclature as:

rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride [1]

The "rel" descriptor indicates that the stereochemistry is relative. The "(1r,4r)" designation specifies the trans relationship between the hydroxyl group at position 1 and the amino group at position 4. In the thermodynamically stable chair conformation, this results in one substituent being in an axial position and the other in an equatorial position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |

| CAS Number | 1447955-52-3 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Canonical SMILES | C[C@@]1(CCO)N.Cl | [1] |

| Appearance | White powder (predicted) | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

A multi-step synthesis can be envisioned, leveraging common reactions in organic synthesis. A Chinese patent outlines a similar, albeit for a related compound, process starting from a 4-aminobenzoic ester involving catalytic hydrogenation, protection, reduction, and deprotection steps.[3]

Sources

A Comprehensive Technical Guide to the Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride

This guide provides an in-depth exploration of a robust and logical synthetic pathway for trans-4-Amino-4-methylcyclohexanol hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in well-established, high-yielding chemical transformations, with a focus on stereochemical control to achieve the desired trans isomer.

Introduction: The Significance of Substituted Cyclohexanolamines

Substituted aminocyclohexanol derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The rigid cyclohexane ring provides a well-defined three-dimensional structure, allowing for precise orientation of functional groups for optimal interaction with biological targets. The trans stereochemistry of the 1,4-disubstituted pattern is often crucial for biological activity, as it locks the amino and hydroxyl groups in a diequatorial orientation in the preferred chair conformation, minimizing steric hindrance and allowing for specific hydrogen bonding interactions. trans-4-Amino-4-methylcyclohexanol hydrochloride serves as a key intermediate in the synthesis of novel therapeutics, where the geminal amino and methyl groups at the C4 position can impart unique properties such as increased metabolic stability or altered receptor binding affinity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a readily available starting material, 4-methylcyclohexanone. The key transformations involve the introduction of the amino group at the C4 position and the conversion of the ketone to a hydroxyl group. A robust strategy to achieve this is through the formation of an intermediate α-amino acid, followed by the reduction of the carboxylic acid functionality.

The Bucherer-Bergs reaction stands out as a powerful and efficient one-pot method for the synthesis of α,α-disubstituted amino acids from ketones.[1][2] This multicomponent reaction utilizes a ketone, an ammonium salt, and a cyanide source to generate a spiro-hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.[3][4] This approach is particularly advantageous as it constructs the crucial C4-quaternary center bearing both the amino and a precursor to the hydroxyl group (the carboxylic acid) in a single, high-yielding step.

The stereochemical outcome of the Bucherer-Bergs reaction with substituted cyclohexanones is often governed by thermodynamics, favoring the formation of the more stable isomer.[1] In the case of the resulting 4-amino-4-methylcyclohexanecarboxylic acid, the trans isomer, with the bulky carboxylic acid group in an equatorial position relative to the methyl group, is expected to be the thermodynamically favored product.

The final step in the proposed pathway is the reduction of the carboxylic acid group of the intermediate amino acid to a primary alcohol. This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a classic and effective choice for this purpose.

The synthesis concludes with the formation of the hydrochloride salt, a standard procedure to enhance the stability and handling of the final amine product.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a three-step process, starting from 4-methylcyclohexanone.

Caption: Proposed synthetic pathway for trans-4-Amino-4-methylcyclohexanol hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methylcyclohexane-1-spiro-5'-hydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that efficiently converts a ketone into a hydantoin.[1] This one-pot procedure involves the reaction of 4-methylcyclohexanone with potassium cyanide and ammonium carbonate in an aqueous ethanol solution.[3][4]

Mechanism Insight: The reaction proceeds through the initial formation of a cyanohydrin from the ketone and cyanide.[3] Ammonia, generated from the ammonium carbonate, then displaces the hydroxyl group to form an α-aminonitrile.[5] Subsequent reaction with carbon dioxide (also from the ammonium carbonate) and intramolecular cyclization leads to the stable hydantoin ring system.[4]

Experimental Protocol:

-

In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer is charged with 4-methylcyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

A 1:1 mixture of ethanol and water is added to the flask, and the resulting suspension is stirred vigorously.

-

The reaction mixture is heated to 60-70 °C and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then to 0-5 °C in an ice bath.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude 4-methylcyclohexane-1-spiro-5'-hydantoin is dried under vacuum. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Step 2: Hydrolysis of 4-Methylcyclohexane-1-spiro-5'-hydantoin to trans-4-Amino-4-methylcyclohexanecarboxylic acid

The stable hydantoin ring is cleaved under basic conditions to yield the corresponding α-amino acid. The use of a strong base, such as sodium hydroxide, and elevated temperatures are typically required for this hydrolysis.

Causality of Stereochemical Control: During the hydrolysis and subsequent workup, the intermediate amino acid can epimerize at the α-carbon. By carefully controlling the pH during the isolation step, the thermodynamically more stable trans isomer, where the bulky carboxylic acid group occupies an equatorial position, can be preferentially crystallized.

Experimental Protocol:

-

The dried 4-methylcyclohexane-1-spiro-5'-hydantoin (1.0 eq) is suspended in a 20% aqueous solution of sodium hydroxide (excess) in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 24-48 hours, or until the reaction is complete as indicated by TLC analysis of the starting material.

-

The reaction mixture is cooled to room temperature and then carefully acidified with concentrated hydrochloric acid to a pH of approximately 6. This is the isoelectric point of the amino acid, where its solubility is at a minimum.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude trans-4-amino-4-methylcyclohexanecarboxylic acid is dried under vacuum. Recrystallization from water or an ethanol/water mixture can be performed to obtain a highly pure product.

Step 3: Reduction of trans-4-Amino-4-methylcyclohexanecarboxylic acid to trans-4-Amino-4-methylcyclohexanol

The carboxylic acid functionality of the amino acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Safety and Procedural Considerations: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. This reaction must be carried out under strictly anhydrous conditions in a suitable aprotic solvent, such as tetrahydrofuran (THF), and under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol:

-

A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (excess, typically 3-4 eq) in anhydrous THF under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of trans-4-amino-4-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trans-4-amino-4-methylcyclohexanol as an oil or a low-melting solid.

Step 4: Formation of trans-4-Amino-4-methylcyclohexanol Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.

Experimental Protocol:

-

The crude trans-4-amino-4-methylcyclohexanol is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether or isopropanol is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, trans-4-amino-4-methylcyclohexanol hydrochloride.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Typical Yield |

| 1 | Bucherer-Bergs | 4-Methylcyclohexanone | KCN, (NH₄)₂CO₃ | 70-85% |

| 2 | Hydrolysis | 4-Methylcyclohexane-1-spiro-5'-hydantoin | NaOH | 80-90% |

| 3 | Reduction | trans-4-Amino-4-methylcyclohexanecarboxylic acid | LiAlH₄ | 65-80% |

| 4 | Salt Formation | trans-4-Amino-4-methylcyclohexanol | HCl | >95% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of trans-4-amino-4-methylcyclohexanol hydrochloride from the readily available starting material, 4-methylcyclohexanone. By leveraging the efficiency of the Bucherer-Bergs reaction and established hydrolysis and reduction protocols, this synthesis offers a practical route for obtaining this valuable building block for applications in drug discovery and development. The principles of stereochemical control and the rationale behind each experimental step have been elucidated to provide a comprehensive understanding for the practicing scientist.

References

- Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

- Wikipedia. (2023). Bucherer–Bergs reaction.

- Master Organic Chemistry. (2023). Strecker Synthesis.

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

- García, J., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- WIPO. (2021). WO/2021/107047 METHOD FOR PRODUCING 4-(AMINOMETHYL)CYCLOHEXANE CARBOXYLIC ACID.

- Parladar, V., et al. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research.

- Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Wikipedia. (2023). Strecker amino acid synthesis.

- ResearchGate. (2006). 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one.

- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.

- National Center for Biotechnology Information. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PubMed Central.

- Google Patents. (2005). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from Publication Server of the University of Greifswald.

- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Google Patents. (2019). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.

- University of California, Irvine. (n.d.). 4-Methylcyclohexene Synthesis.

- Google Patents. (2019). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.

- Google Patents. (1998). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

- Leah4Sci. (2016). Strecker Synthesis of Alpha Amino Acids MCAT Biochemistry Tutorial Video.

- European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1.

- Google Patents. (2005). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

- Benchchem. (n.d.). 4-Methylcyclohexylamine | 6321-23-9.

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bucherer-Bergs Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Chemical Landscape of trans-4-Amino-4-methylcyclohexanol Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS No. 1447955-52-3). Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available data for this compound. Due to the limited publicly accessible experimental data for the title compound, this guide incorporates a comparative analysis with the well-characterized, structurally similar compound, trans-4-Aminocyclohexanol hydrochloride. This approach offers field-proven insights and establishes a predictive framework for experimental design and evaluation. The guide details compound identification, structural features, and potential applications, alongside hypothetical protocols for its full characterization.

Introduction

trans-4-Amino-4-methylcyclohexanol hydrochloride is a substituted cyclohexanol derivative that is emerging as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its rigid cyclohexane core, coupled with the stereospecific placement of amino and hydroxyl functional groups, makes it an attractive scaffold for creating complex molecules with defined three-dimensional geometries. This guide aims to consolidate the currently available information on this compound and to provide a predictive and practical framework for its use in research and development.

Compound Identification and Structure

The definitive identification of trans-4-Amino-4-methylcyclohexanol hydrochloride is crucial for ensuring the accuracy and reproducibility of experimental work.

| Identifier | Value | Source |

| Chemical Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |

| CAS Number | 1447955-52-3 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO | [1][2] |

| Molecular Weight | 165.66 g/mol | [1][2] |

| Purity | Typically available at ≥95-97% | [1][4] |

| SMILES | O[C@@H]1CC(N)CC1.[H]Cl | [1] |

The CAS number for the corresponding cis-isomer is 923598-04-3[5][6].

Chemical Structure

The structure of trans-4-Amino-4-methylcyclohexanol hydrochloride is characterized by a cyclohexane ring with an amino group and a methyl group at the C4 position and a hydroxyl group at the C1 position. The "trans" designation indicates that the hydroxyl group and the amino group are on opposite sides of the cyclohexane ring's plane.

Caption: 2D representation of trans-4-Amino-4-methylcyclohexanol hydrochloride.

Physicochemical Properties: A Predictive Analysis

Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and other polar protic solvents like methanol and ethanol. The presence of the polar hydroxyl and ammonium groups will contribute to this solubility. It is likely to have limited solubility in nonpolar solvents such as hexanes and diethyl ether.

Melting Point: The ionic nature of the hydrochloride salt and the presence of hydrogen bonding groups (hydroxyl and ammonium) suggest a relatively high melting point, likely above 200 °C. For comparison, the melting point of the non-methylated analog, trans-4-Aminocyclohexanol hydrochloride, is reported to be in the range of 225-227 °C.

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Synthesis and Reactivity

While specific synthetic procedures for trans-4-Amino-4-methylcyclohexanol hydrochloride are not detailed in the available literature, a plausible synthetic route can be conceptualized by examining the synthesis of related compounds. The synthesis of trans-4-aminocyclohexanols often starts from p-acetamidophenol (paracetamol), which undergoes catalytic hydrogenation[7][8].

A hypothetical synthetic pathway for the title compound could involve:

-

Starting Material: 4-Amino-4-methylcyclohexanone.

-

Reduction: Stereoselective reduction of the ketone to the corresponding alcohol. The choice of reducing agent would be critical to achieving the desired trans stereochemistry of the hydroxyl group relative to the amino group.

-

Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

The reactivity of this molecule is dictated by its three main components: the secondary alcohol, the primary amine (as its ammonium salt), and the cyclohexane backbone. The amino and hydroxyl groups are available for a variety of chemical transformations, making this a versatile building block for more complex molecules.

Potential Applications in Drug Development

trans-4-Amino-4-methylcyclohexanol hydrochloride is listed by some chemical suppliers as a "Protein Degrader Building Block"[2]. This suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecules designed to induce the degradation of specific proteins. The defined stereochemistry of the molecule can be crucial for the precise spatial orientation required for binding to both a target protein and an E3 ubiquitin ligase.

The non-methylated analog, trans-4-aminocyclohexanol, is a key intermediate in the synthesis of Ambroxol, a mucolytic agent[9][10]. This highlights the importance of this class of compounds in pharmaceutical synthesis.

Proposed Methodologies for Characterization

For researchers working with trans-4-Amino-4-methylcyclohexanol hydrochloride, a thorough characterization is essential. The following are proposed step-by-step protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and stereochemistry.

-

Protocol:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Acquire a ¹H NMR spectrum. Key signals to observe would be the methyl singlet, and distinct multiplets for the axial and equatorial protons of the cyclohexane ring. The chemical shifts and coupling constants of the protons at C1 and C4 would be critical for confirming the trans configuration.

-

Acquire a ¹³C NMR spectrum. This will show the number of unique carbon atoms, including the methyl carbon, the carbons bearing the hydroxyl and amino groups, and the other methylene carbons of the ring.

-

For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be performed.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups.

-

Protocol:

-

Prepare a sample using a KBr pellet or as a thin film.

-

Acquire the IR spectrum.

-

Expected characteristic absorption bands include:

-

A broad O-H stretch around 3200-3600 cm⁻¹.

-

N-H stretching vibrations for the ammonium group in the range of 2800-3200 cm⁻¹.

-

C-H stretching of the cyclohexane and methyl groups around 2850-3000 cm⁻¹.

-

C-O stretching around 1050-1150 cm⁻¹.

-

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analyze using an electrospray ionization (ESI) source in positive ion mode.

-

The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ (of the free base) would be approximately 130.12. The exact mass would confirm the elemental composition.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for trans-4-Amino-4-methylcyclohexanol hydrochloride is not widely available, general laboratory safety precautions should be followed. Based on the structure, the compound may be an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

trans-4-Amino-4-methylcyclohexanol hydrochloride is a promising chemical intermediate with potential applications in advanced drug discovery, particularly in the field of protein degradation. While detailed experimental data for this specific compound remains scarce in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and by drawing parallels with its well-studied non-methylated analog. The proposed analytical methodologies offer a clear path for researchers to fully characterize this compound and unlock its potential in the synthesis of next-generation therapeutics. As with any research chemical, thorough in-house analysis is paramount for ensuring the quality and integrity of subsequent experimental work.

References

Sources

- 1. trans-4-Amino-4-methylcyclohexanol hydrochloride 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1447955-52-3 trans-4-AMino-4-Methylcyclohexanol hydrochloride [chemsigma.com]

- 4. trans-4-AMino-4-Methylcyclohexanol hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 5. Haiji Pharmaceutical Technology (Suzhou) Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 6. (CIS)-4-AMINO-4-METHYLCYCLOHEXAN-1-OL HCL - CAS:923598-04-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 8. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. theclinivex.com [theclinivex.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of trans-4-Amino-4-methylcyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Amino-4-methylcyclohexanol hydrochloride is a substituted cycloalkane derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, combined with the stereochemically defined placement of its amino and hydroxyl functionalities, provides a three-dimensional framework that is attractive for the design of novel therapeutic agents. The presence of a quaternary, amine-bearing carbon center introduces a unique structural feature that can influence the pharmacokinetic and pharmacodynamic properties of molecules derived from it.

This guide provides a comprehensive analysis of the molecular structure, stereochemistry, and spectroscopic characteristics of trans-4-Amino-4-methylcyclohexanol hydrochloride. While specific experimental data for this particular compound is not extensively available in peer-reviewed literature, this document leverages foundational principles of conformational analysis and detailed spectroscopic data from closely related analogs, primarily trans-4-aminocyclohexanol, to construct a robust and predictive structural profile. Furthermore, a conceptual synthetic protocol is detailed, offering a strategic approach to its preparation. This guide is intended to serve as a valuable resource for researchers seeking to incorporate this and similar scaffolds into their drug design and development programs.

Molecular Structure and Conformational Analysis

The systematic IUPAC name for this compound is rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride[1]. The "trans" designation indicates that the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The most critical aspect of its structure is the conformational preference of the cyclohexane ring, which dictates the spatial relationship between the key functional groups.

The Diequatorial Chair Conformation: A State of Stability

It is well-established that substituted cyclohexanes predominantly adopt a chair conformation to minimize torsional and steric strain. For a 1,4-disubstituted cyclohexane, two chair conformations are possible: one with both substituents in equatorial positions and another with both in axial positions. In the case of trans-4-Amino-4-methylcyclohexanol, the diequatorial conformer is overwhelmingly favored.

The rationale for this stability lies in the avoidance of unfavorable 1,3-diaxial interactions. In the hypothetical diaxial conformation, the axial hydroxyl group and the axial amino group would experience significant steric repulsion from the axial hydrogen atoms at the C2, C3, C5, and C6 positions. By adopting a diequatorial arrangement, these large substituents are positioned away from the sterically crowded axial space, resulting in a lower energy and more stable molecule. The addition of the methyl group at the C4 position further reinforces this preference, as an axial methyl group would introduce additional severe 1,3-diaxial strain.

Caption: Diequatorial chair conformation of the protonated amine.

Physicochemical Properties

The fundamental properties of trans-4-Amino-4-methylcyclohexanol hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 1447955-52-3 | [1] |

| Molecular Formula | C7H16ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |

| Appearance | White powder (predicted) | [2] |

| Solubility | Soluble in water (predicted) |

Spectroscopic Characterization: A Predictive Analysis

Due to the limited availability of published experimental spectra for the title compound, the following sections provide a predictive analysis based on the known spectroscopic data of the closely related analog, trans-4-aminocyclohexanol hydrochloride, and the established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the conformational rigidity of the cyclohexane ring, leading to distinct signals for axial and equatorial protons. The chemical shifts are predicted relative to TMS in a suitable solvent like D₂O or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Insights |

| -OH | ~5.0 - 6.0 | Broad singlet | Chemical shift is solvent-dependent and concentration-dependent. |

| -NH₃⁺ | ~7.5 - 8.5 | Broad singlet | Protons on the ammonium group are typically broad and downfield. |

| CH-OH (H1) | ~3.4 - 3.6 | Multiplet | The axial proton at C1 will exhibit large axial-axial and smaller axial-equatorial coupling constants. |

| Cyclohexane Protons (axial) | ~1.2 - 1.6 | Multiplet | Shielded relative to equatorial protons. |

| Cyclohexane Protons (equatorial) | ~1.8 - 2.1 | Multiplet | Deshielded relative to axial protons. |

| -CH₃ | ~1.1 - 1.3 | Singlet | The methyl group attached to the quaternary carbon will appear as a singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Insights |

| C1 (CH-OH) | ~68 - 72 | Carbon bearing the hydroxyl group. |

| C4 (C-NH₃⁺) | ~55 - 60 | Quaternary carbon attached to the amino and methyl groups. |

| C2, C6 | ~30 - 35 | Carbons adjacent to the hydroxyl-bearing carbon. |

| C3, C5 | ~28 - 33 | Carbons adjacent to the quaternary carbon. |

| -CH₃ | ~20 - 25 | Methyl carbon. |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| O-H Stretch | 3200 - 3500 (Broad) | Alcohol |

| N-H Stretch | 2800 - 3100 (Broad) | Ammonium salt |

| C-H Stretch | 2850 - 2960 | Aliphatic |

| N-H Bend | 1500 - 1600 | Ammonium salt |

| C-O Stretch | 1050 - 1150 | Secondary alcohol |

| C-N Stretch | 1100 - 1200 | Amine |

Mass Spectrometry (Predicted)

In a mass spectrum, the molecule would likely undergo fragmentation. The predicted mass-to-charge ratios (m/z) for key fragments are outlined below.

| Fragment | Predicted m/z | Description |

| [M-HCl]⁺ | 129.12 | Molecular ion of the free base. |

| [M-HCl-H₂O]⁺ | 111.11 | Loss of water from the molecular ion. |

| [M-HCl-CH₃]⁺ | 114.10 | Loss of a methyl radical. |

| [M-HCl-NH₃]⁺ | 112.11 | Loss of ammonia. |

Conceptual Synthesis and Purification

A plausible synthetic route to trans-4-Amino-4-methylcyclohexanol hydrochloride can be conceptualized starting from 4-hydroxy-4-methylcyclohexanone. This approach leverages established methodologies in organic synthesis.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Conceptual Protocol

-

Oximation of 4-hydroxy-4-methylcyclohexanone: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an alcoholic solvent and results in the formation of the corresponding oxime.

-

Reduction of the Oxime: The oxime intermediate is then subjected to reduction to yield the primary amine. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and effective method. This step will likely produce a mixture of cis and trans isomers.

-

Isomer Separation: The separation of the cis and trans diastereomers is a critical step. This can often be achieved by fractional crystallization of the free base or a suitable salt from an appropriate solvent system. Alternatively, column chromatography can be employed for a more precise separation.

-

Salt Formation: The purified trans-4-Amino-4-methylcyclohexanol free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of the desired hydrochloride salt.

-

Purification and Characterization: The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. The purity and identity of the compound should be confirmed using the analytical techniques described in the previous section (NMR, IR, MS) and melting point analysis.

Applications in Drug Discovery and Medicinal Chemistry

The trans-1,4-aminocyclohexanol scaffold is a privileged structure in medicinal chemistry. Its rigidity reduces the entropic penalty upon binding to a biological target, and the defined spatial orientation of the amino and hydroxyl groups allows for specific and directional interactions, such as hydrogen bonding.

Pharmacophoric Significance

The key pharmacophoric features of this scaffold include:

-

A hydrophobic core provided by the cyclohexane ring, which can engage in van der Waals interactions with nonpolar pockets of a receptor.

-

A hydrogen bond donor/acceptor in the hydroxyl group.

-

A positively charged center (at physiological pH) and hydrogen bond donor in the protonated amino group, which can form crucial ionic and hydrogen bonds.

The introduction of the methyl group at the C4 position in trans-4-Amino-4-methylcyclohexanol hydrochloride offers several potential advantages in drug design:

-

Increased Lipophilicity: The methyl group can enhance the compound's ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The quaternary carbon at C4 can block potential sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

-

Modified Binding Affinity: The methyl group can act as a steric element to either promote or hinder binding to a target, allowing for fine-tuning of selectivity and potency.

Derivatives of 4-aminocyclohexanol have been explored for their analgesic properties, demonstrating the utility of this scaffold in targeting the central nervous system[3][4]. Furthermore, the related compound trans-4-aminocyclohexanol is a key intermediate in the synthesis of Ambroxol, a widely used mucolytic agent[2]. This highlights the commercial and therapeutic relevance of this class of molecules.

Caption: General pharmacophore model for the title compound.

Conclusion

trans-4-Amino-4-methylcyclohexanol hydrochloride represents a structurally intriguing and synthetically accessible building block for the development of new chemical entities. Its well-defined stereochemistry and the presence of a unique quaternary center provide a compelling platform for scaffold-based drug design. While direct experimental characterization is limited in the public domain, a comprehensive understanding of its molecular structure, conformational behavior, and spectroscopic properties can be confidently predicted through the analysis of closely related analogs. The conceptual synthetic pathway outlined provides a practical starting point for its laboratory preparation. For medicinal chemists and drug development professionals, this molecule offers a valuable opportunity to explore new chemical space and to design novel ligands with potentially enhanced pharmacological profiles.

References

- Google Patents.

- Google Patents.

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404–408. [Link]

-

PubChem. 4-Aminocyclohexanol. [Link]

-

PubChem. Trans-4-amino-1-methyl-cyclohexanol. [Link]

-

PubMed. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. [Link]

Sources

- 1. trans-4-Amino-4-methylcyclohexanol hydrochloride 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]

- 2. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of trans-4-Amino-4-methylcyclohexanol Hydrochloride in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3), a substituted cycloalkane derivative relevant in organic synthesis and pharmaceutical research. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on the underlying chemical principles governing its dissolution in various organic solvents. We will explore its structural attributes, the theoretical basis for its solubility profile, and provide a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and a practical framework for working with this and structurally related polar hydrochloride salts.

Introduction: Understanding the Molecule

trans-4-Amino-4-methylcyclohexanol hydrochloride is a bifunctional organic molecule featuring a cyclohexane scaffold. Its chemical identity is defined by three key functional groups: a tertiary hydroxyl (-OH) group, a primary amino (-NH₂) group protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻), and a methyl (-CH₃) group. The "trans" designation indicates the relative stereochemistry of the hydroxyl and amino groups, which are positioned on opposite sides of the cyclohexane ring, leading to a more stable chair conformation.

The presence of both a hydrogen-bond-donating hydroxyl group and an ionic ammonium chloride center makes this compound highly polar. As a hydrochloride salt, it possesses a significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[1] Its structural similarity to intermediates like trans-4-Aminocyclohexanol, used in the synthesis of drugs such as Ambroxol, suggests its potential utility as a building block in medicinal chemistry.[2][3] Therefore, a thorough understanding of its solubility is paramount for its effective use in synthetic reaction engineering and purification processes like crystallization.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [4] |

| CAS Number | 1447955-52-3 | [4] |

| Molecular Formula | C₇H₁₆ClNO | [4] |

| Molecular Weight | 165.66 g/mol | [4] |

| Structure | A cyclohexane ring with hydroxyl, amino (as hydrochloride), and methyl groups. | |

| Key Features | Ionic Salt, Hydrogen Bond Donor/Acceptor |

The molecule's solubility is dictated by a balance between its highly polar, ionic ammonium chloride group, its polar hydroxyl group, and its non-polar cyclohexane and methyl backbone.

The Theoretical Framework of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). Dissolution occurs spontaneously when ΔGsol is negative. This is influenced by the enthalpy of solution (ΔHsol), which involves overcoming the solute's lattice energy and creating new solute-solvent interactions, and the entropy of solution (ΔSsol). For a salt like trans-4-Amino-4-methylcyclohexanol hydrochloride, the primary drivers of solubility are polarity matching, hydrogen bonding capabilities, and the dielectric constant of the solvent.

The "Like Dissolves Like" Principle: The Primacy of Polarity

The adage "like dissolves like" is the foundational concept for predicting solubility.[5] trans-4-Amino-4-methylcyclohexanol hydrochloride is an ionic, highly polar compound.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at dissolving the compound. Polar protic solvents, in particular, can effectively solvate both the ammonium cation (NH₃⁺) and the chloride anion (Cl⁻) through strong ion-dipole interactions. Furthermore, they can act as both hydrogen bond donors and acceptors, interacting favorably with the molecule's hydroxyl group.[6]

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have large dipole moments and can effectively solvate the cation. While they cannot donate hydrogen bonds, their ability to accept them allows for interaction with the hydroxyl and ammonium groups.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack the ability to form strong interactions with ionic species. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces that would form between the solute and a non-polar solvent. Consequently, solubility is expected to be extremely low or negligible.[5]

The Role of Temperature

For most solid solutes, the dissolution process is endothermic (ΔHsol > 0), meaning that energy is absorbed to break the crystal lattice.[5] According to the Le Châtelier principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[7] This relationship is often quantified by the van't Hoff equation.[7] It is highly probable that the solubility of trans-4-Amino-4-methylcyclohexanol hydrochloride in most organic solvents will increase with rising temperature.

The Common Ion Effect

In solvents that can support ionization, the presence of a common ion (e.g., another chloride salt) can suppress the solubility of the hydrochloride salt.[8] This is particularly relevant in mixed-solvent systems or during workups where acidic or saline solutions are used.

Caption: Key factors governing the solubility of a polar amine salt.

Predicted Qualitative Solubility Profile

While quantitative data requires experimental determination, a qualitative profile can be predicted based on the principles outlined above. This serves as a practical starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | High | Excellent H-bonding and ion-dipole interactions effectively solvate the ionic salt and polar groups. |

| Aprotic Polar | DMSO, DMF | Moderate to High | High dielectric constant and dipole moment solvate ions, but lack of H-bond donation is a minor disadvantage. |

| Ketones | Acetone, MEK | Low to Moderate | Moderate polarity but less effective at solvating the ionic components compared to alcohols or DMSO. |

| Ethers | Diethyl Ether, THF | Very Low / Insoluble | Low polarity and inability to solvate ions effectively. THF may show slightly higher solubility than acyclic ethers. |

| Esters | Ethyl Acetate | Very Low / Insoluble | Insufficient polarity to overcome the high crystal lattice energy of the salt. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature provides no favorable interactions for the ionic solute. |

| Chlorinated | Dichloromethane (DCM) | Very Low / Insoluble | While having a dipole moment, DCM is a poor solvent for ionic salts. |

Gold Standard Protocol: Equilibrium Solubility by Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method.[9][10] This protocol ensures that the solution has reached saturation and is in equilibrium with the solid phase.[11]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined using a suitable analytical technique (e.g., HPLC, UPLC, LC-MS).

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of trans-4-Amino-4-methylcyclohexanol hydrochloride into a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C).

-

Agitate the suspensions for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[11] A preliminary time-course study is recommended to determine the minimum time to equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[12]

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent.

-

Prepare a set of calibration standards of the compound with known concentrations.

-

Analyze the calibration standards and the diluted sample by a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]

- 3. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 4. trans-4-Amino-4-methylcyclohexanol hydrochloride 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

physical characteristics of trans-4-Amino-4-methylcyclohexanol hydrochloride

An In-depth Technical Guide to the Physical Characteristics of trans-4-Amino-4-methylcyclohexanol Hydrochloride

This guide provides a comprehensive overview of the physical and spectroscopic characteristics of trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS Number: 1447955-52-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers practical protocols and theoretical insights to empower users to perform their own characterization and understand the causality behind the experimental observations. While this compound is a valuable building block in medicinal chemistry, notably in the synthesis of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors[1], detailed physical data is not extensively published. This guide, therefore, serves as both a repository of known information and a procedural manual for generating new, reliable data.

Core Molecular Identifiers and Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. These identifiers are crucial for locating safety information, predicting chemical behavior, and calculating stoichiometric conversions.

| Property | Value | Source(s) |

| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | N/A |

| CAS Number | 1447955-52-3 | [2] |

| Molecular Formula | C₇H₁₆ClNO | [2] |

| Molecular Weight | 165.66 g/mol | [2] |

| Appearance | White solid / powder | [1] |

| Melting Point | Data not publicly available. See Section 2.1 for protocol. | N/A |

| Solubility | Data not publicly available. See Section 2.2 for protocol. | N/A |

Essential Physical Characterization Protocols

The physical properties of a compound, such as its melting point and solubility, are critical indicators of purity and dictate its handling and application in experimental work.

Melting Point Determination: A Self-Validating System for Purity

The melting point is not merely a physical constant; it is a sensitive indicator of sample purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can artificially depress the melting point. Finely crush the white solid into a powder.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Ramp Rate: Begin heating at a rapid rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. As a point of reference, the non-methylated analog, trans-4-aminocyclohexanol hydrochloride, has a melting point of 225-227 °C. The target compound's melting point will differ, but this provides a preliminary search window.

-

Fine Measurement: Once within ~20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is crucial for accurately observing the onset of melting (the first appearance of liquid) and the point of complete liquefaction.

-

Recording: Record the temperature range from the first drop of liquid to the complete disappearance of solid. Report this range as the melting point. For a pure sample, this process should be repeated at least twice, with results agreeing within 1-2 °C.

Solubility Profiling: The Key to Experimental Design

Understanding a compound's solubility is paramount for designing synthetic reactions, developing purification strategies, and preparing samples for biological assays. The presence of a hydroxyl group, a primary amine (protonated as an ammonium chloride salt), and a tertiary alcohol imparts high polarity to the molecule.

-

Solvent Selection: Choose a panel of solvents ranging from polar to non-polar. A standard panel includes:

-

Deionized Water (polar protic)

-

Methanol (polar protic)

-

Dimethyl Sulfoxide (DMSO) (polar aprotic)

-

Dichloromethane (DCM) (non-polar)

-

-

Procedure:

-

Add a pre-weighed amount of the compound (e.g., 1 mg) to a small vial.

-

Add the selected solvent in a stepwise manner (e.g., in 100 µL increments).

-

After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

-

Continue adding solvent up to a defined volume (e.g., 1 mL).

-

-

Classification:

-

Soluble: Clear solution is obtained. Calculate the approximate solubility (e.g., >10 mg/mL if 1 mg dissolves in 100 µL).

-

Sparingly Soluble: Some solid remains, but a significant portion dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Expected Outcome: Due to the polar ammonium and hydroxyl groups, the compound is expected to be soluble in water and methanol. Its solubility in DMSO is also likely. It is expected to be insoluble in non-polar solvents like dichloromethane and hexanes.

Spectroscopic Characterization Workflow

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following workflow outlines the logical sequence for obtaining a complete spectroscopic profile.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR are essential.

-

Weigh approximately 5-10 mg of the compound directly into an NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) or DMSO-d₆ are excellent choices due to the compound's expected polarity.

-

Causality: D₂O will cause the O-H and N-H protons to exchange with deuterium, leading to their disappearance from the ¹H spectrum. This is a useful diagnostic technique. DMSO-d₆ will allow for the observation of these exchangeable protons.

-

-

Cap the tube and vortex until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer and acquire data.

-

Methyl Protons (-CH₃): A singlet, integrating to 3H, expected around δ 1.1-1.3 ppm . The C4 carbon is quaternary, so there is no splitting.

-

Cyclohexane Ring Protons (-CH₂-): A series of complex multiplets between δ 1.4-2.0 ppm , integrating to 8H. Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent and will show complex splitting patterns.

-

Hydroxyl Proton (-OH): A broad singlet, integrating to 1H, expected around δ 4.5-5.5 ppm . Its position can vary with concentration and temperature.

-

Ammonium Protons (-NH₃⁺): A broad singlet, integrating to 3H, expected around δ 7.5-8.5 ppm . The protons on the positively charged nitrogen are deshielded and appear downfield.

Caption: Structure and Predicted ¹H NMR Signals.

A total of 5 distinct carbon signals are expected due to the molecule's symmetry:

-

C-CH₃: ~25-30 ppm

-

Cyclohexane -CH₂- carbons (x2): ~30-40 ppm

-

C-N: ~50-55 ppm

-

C-OH: ~65-70 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the dry, powdered sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

-

~3200-2800 cm⁻¹ (broad, multiple bands): N-H stretching from the ammonium (NH₃⁺) group, overlapping with C-H stretches.

-

~2950-2850 cm⁻¹ (strong, sharp): Aliphatic C-H stretching from the cyclohexane ring and methyl group.

-

~1600-1500 cm⁻¹: N-H bending vibrations.

-

~1100-1050 cm⁻¹ (strong): C-O stretching vibration from the tertiary alcohol.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).

-

Prepare a dilute solution of the sample in a suitable solvent, typically methanol or a water/methanol mixture.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source.

-

Acquire the spectrum in positive ion mode.

The hydrochloride salt will not be observed directly. In the ESI source, the compound will be detected as the protonated free base, [M+H]⁺.

-

Free Base (C₇H₁₅NO) Molecular Weight: 129.20 g/mol

-

Expected [M+H]⁺ Peak: m/z = 130.12

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Use a fume hood or a well-ventilated area when handling larger quantities. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic, similar to its non-methylated analog.

By following these protocols and understanding the underlying principles, researchers can confidently determine the , ensuring data integrity and safe laboratory practice.

References

- WO2013106535A1 - IRAK inhibitors and uses thereof.

-

COMBI-BLOCKS INC - Product List. Interchim. [Link]

Sources

In-Depth Technical Guide on the Stereochemistry of trans-4-Amino-4-methylcyclohexanol Hydrochloride

Introduction

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, a comprehensive understanding and rigorous control of stereochemistry are paramount in the synthesis and analysis of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of the stereochemistry of trans-4-Amino-4-methylcyclohexanol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[2] We will delve into its conformational analysis, stereoisomerism, and the analytical techniques essential for its stereochemical elucidation.

I. Stereoisomerism and Conformational Analysis of 4-Amino-4-methylcyclohexanol